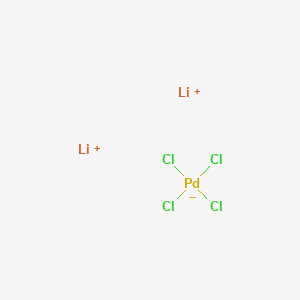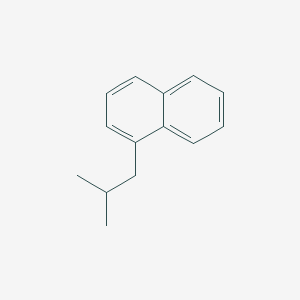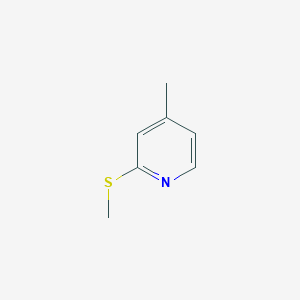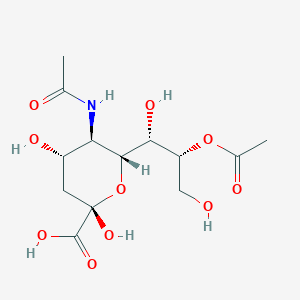
Lithium tetrachloropalladate(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tetrachloropalladate(II) is a chemical compound with the molecular formula Cl4Pd . It acts as a catalyst in organic reactions . The compound appears as brown crystals or crystalline powder .
Molecular Structure Analysis
The molecular structure of Lithium tetrachloropalladate(II) is represented by the formula Cl4Pd . It has a molecular weight of 262.11 (anhydrous basis) .Physical And Chemical Properties Analysis
Lithium tetrachloropalladate(II) is soluble in water . It appears as brown crystals or crystalline powder . The compound has a molecular weight of 262.11 (anhydrous basis) .Aplicaciones Científicas De Investigación
Catalyst in Organic Reactions
Lithium tetrachloropalladate(II): is widely used as a catalyst in various organic reactions . Its catalytic properties are essential for facilitating reactions such as cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. This compound’s ability to act as a catalyst stems from palladium’s electronic properties, which allow it to form transient complexes with reactants, thereby lowering the activation energy required for the reaction.
Synthesis of Cyclopalladated Compounds
This compound is instrumental in the synthesis of cyclopalladated compounds, which are pivotal in the development of new catalytic systems. Cyclopalladation is a process where a palladium atom is inserted into a carbon-hydrogen bond of an aromatic ring, leading to the formation of a stable organopalladium compound. These compounds have applications in catalysis, materials science, and pharmaceuticals.
Transmetallation Reactions
Lithium tetrachloropalladate(II): is used in transmetallation reactions, where the lithium atoms are exchanged with other metals . This process is crucial for creating new organometallic compounds with varied properties and potential applications in catalysis, electronic materials, and as intermediates in organic synthesis.
Research in Material Science
In material science, Lithium tetrachloropalladate(II) contributes to the research and development of new materials with unique electronic and optical properties . Its role in the formation of metal-organic frameworks and coordination polymers is significant due to the structural versatility and stability imparted by the palladium centers.
Electrochemical Studies
The electrochemical properties of Lithium tetrachloropalladate(II) make it a subject of interest in studies related to energy storage and conversion . Research in this field explores the compound’s potential use in batteries, fuel cells, and supercapacitors.
Nanotechnology Applications
Lastly, Lithium tetrachloropalladate(II) finds applications in nanotechnology, particularly in the synthesis of palladium nanoparticles . These nanoparticles have diverse applications, including in catalysis, sensors, and medicine, due to their high surface area and the unique catalytic properties of palladium at the nanoscale.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dilithium;tetrachloropalladium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Li.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYYJWVQORMAOY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Pd-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Li2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tetrachloropalladate(II) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)











![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
